8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine typically involves the condensation of aryl ketones with 2-amino-N-heterocycles. This reaction can be carried out in the presence of dimethyl sulfoxide as a methylene donor, potassium persulfate (K₂S₂O₈), and a catalytic amount of iodine (I₂) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-component reactions and oxidative coupling strategies, which are scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are often employed.
Reduction: Specific conditions for reduction reactions are less documented.
Substitution: Radical reactions and transition metal catalysis are common methods for substitution reactions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using photocatalysis.
Substitution: Transition metal catalysis and radical reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action for 8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the initial iodine-catalyzed condensation, followed by tautomerization, cyclization, and oxidative aromatization .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural characteristics.
Imidazo[4,5-b]pyridine: Another related compound with slight structural differences.
Uniqueness
8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine is unique due to its specific bromine substitutions, which confer distinct chemical properties and reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C13H8Br2N2 |
---|---|
Molecular Weight |
352.02 g/mol |
IUPAC Name |
8-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Br2N2/c14-10-5-3-9(4-6-10)12-8-17-7-1-2-11(15)13(17)16-12/h1-8H |
InChI Key |
UQBOYVDFGOIHLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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